1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene
Description
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is a sulfonamide derivative featuring a piperazine core substituted with a diphenylmethyl group at the 4-position and a 4-chlorobenzenesulfonyl moiety. This structure confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCIPHJHVIELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Diphenylmethyl Group: This step often involves the reaction of piperazine with diphenylmethyl chloride under basic conditions to form the diphenylmethyl-substituted piperazine.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorobenzene Attachment: The final step involves the coupling of the sulfonylated piperazine with 4-chlorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the chlorobenzene moiety or the sulfonyl group, leading to dechlorination or desulfonylation.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or desulfonylated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Diphenylmethyl vs. Benzyl/Methyl Groups
- 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (): Replacing diphenylmethyl with a 3-chlorobenzyl group reduces steric bulk but retains aromatic interactions. target compound’s estimated logP >4.5) .
- 1,4-Bis(diphenylmethyl)piperazine (): Dual diphenylmethyl groups increase molecular weight (MW: 452.6 vs. target’s ~464.9) and lipophilicity, likely reducing aqueous solubility. This compound is an impurity in synthesis, highlighting challenges in regioselective substitution .
Sulfonyl Group Modifications
4-Chlorobenzenesulfonyl vs. Other Sulfonyl Derivatives
- 4-[5-(4-Trifluoromethyl-phenylamino)-(1,3,4)thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride (): Incorporation of a thiadiazole ring and trifluoromethyl group enhances anticonvulsant activity (66.6% MES inhibition) but introduces metabolic instability due to the thioether linkage .
- 1-(4-Chlorobenzenesulfonyl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}piperidin-4-ol (): A hydroxyl group on piperidine increases polarity (MW: 467.98, logP: ~2.5) compared to the target compound, improving solubility but reducing membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW | logP (Estimated) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C23H22ClN3O2S | 464.9 | 4.5 | 4-Cl-C6H4SO2, 4-(Ph2CH)-piperazine |
| 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine | C18H21ClN2O2S | 364.9 | 3.8 | 3-Cl-C6H4CH2, 4-Me-C6H4SO2 |
| 1,4-Bis(diphenylmethyl)piperazine | C34H32N2 | 452.6 | 6.2 | Dual Ph2CH groups |
| Giripladib | C41H36ClF3N2O4S | 745.3 | 5.8 | Indole core, CF3-benzyl |
Biological Activity
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse therapeutic applications, including neuropharmacological effects and enzyme inhibition.
- Molecular Formula : C23H23ClN2O2S
- Molecular Weight : 495.85 g/mol
- CAS Number : 312282-53-4
The biological activity of this compound primarily revolves around its interaction with various biological targets, including neurotransmitter receptors and enzymes. Notably, piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased acetylcholine levels, which is beneficial in treating conditions like Alzheimer's disease.
Anticholinesterase Activity
Research indicates that piperazine derivatives, including 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene, exhibit significant anticholinesterase activity. This property is essential for developing treatments for neurodegenerative diseases characterized by cholinergic dysfunction.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene | TBD | |
| 4-(benzo[d]thiazole-2-yl) phenols | 2.7 |
Cardiac Effects
In studies evaluating cardiac activity, compounds similar to 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene demonstrated positive inotropic effects. For instance, a related compound showed greater inotropic effects in rat hearts compared to guinea pig hearts, suggesting species-specific responses to piperazine derivatives.
Study on Neuroprotective Effects
A study conducted on various piperazine derivatives highlighted their potential neuroprotective effects through AChE inhibition. The results indicated that compounds with similar structures to 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene could effectively enhance cognitive function by preventing the breakdown of acetylcholine.
Cardiac Activity Evaluation
In vivo evaluations demonstrated that certain piperazine derivatives could produce significant inotropic and vasodilatory effects when administered intravenously in anesthetized animal models. This suggests a potential application in treating heart-related conditions.
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